Home > Products > Screening Compounds P36594 > Menin-MLL inhibitor 3
Menin-MLL inhibitor 3 -

Menin-MLL inhibitor 3

Catalog Number: EVT-15208914
CAS Number:
Molecular Formula: C18H25N5S2
Molecular Weight: 375.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Menin-MLL inhibitor 3, also known as VTP50469, is a small molecule designed to inhibit the interaction between menin and mixed lineage leukemia (MLL) fusion proteins. This interaction is crucial in the pathogenesis of certain acute leukemias, particularly those characterized by MLL rearrangements. The compound has garnered attention for its potential therapeutic applications in treating acute myeloid leukemia and other malignancies associated with MLL fusion proteins.

Source

Menin-MLL inhibitor 3 was developed through a series of structure-based drug design efforts, utilizing techniques such as X-ray crystallography and iterative optimization of lead compounds. The initial design was based on fragments that could effectively bind to the MLL binding pocket on menin, leading to the identification of VTP50469 as a potent inhibitor with improved pharmacological properties compared to earlier compounds like MI-2 and MI-2-2 .

Classification

Menin-MLL inhibitor 3 falls under the category of small molecule inhibitors specifically targeting protein-protein interactions. It is classified as an experimental therapeutic agent in oncology, primarily aimed at disrupting oncogenic signaling pathways in leukemia.

Synthesis Analysis

Methods

The synthesis of Menin-MLL inhibitor 3 involved several key steps:

  1. Initial Design: The design process began with a piperazinyl pyrimidine fragment that was modeled based on existing structures of menin inhibitors, particularly MI-2 analogs.
  2. Optimization: The compound underwent iterative modifications to enhance its potency and drug-likeness. Key optimization strategies included:
    • Maintaining optimal geometrical configurations for hydrogen bonding.
    • Filling hydrophobic pockets within the binding site.
    • Introducing functional groups that improve solubility and binding affinity.
  3. Final Compound Synthesis: The final structure of Menin-MLL inhibitor 3 was achieved by replacing certain moieties to enhance its biochemical properties while minimizing off-target effects .

Technical Details

The synthesis employed techniques such as high-throughput screening and structure-activity relationship studies to refine the compound's efficacy. The final compound exhibited a Ki value of approximately 2.9 nM, indicating high potency against the menin-MLL interaction .

Molecular Structure Analysis

Structure

The molecular structure of Menin-MLL inhibitor 3 reveals a complex arrangement that allows it to effectively disrupt the menin-MLL interaction. Key features include:

  • Core Structure: A spirocyclic moiety linked to a pyrimidine ring, which is crucial for binding.
  • Functional Groups: The presence of hydrophobic side chains and basic protonated amines that facilitate strong interactions with the target protein.

Data

Crystallographic studies have provided insights into the binding interactions at an atomic level, demonstrating how Menin-MLL inhibitor 3 occupies the MLL binding pocket on menin and mimics essential interactions necessary for MLL function .

Chemical Reactions Analysis

Reactions

Menin-MLL inhibitor 3 primarily functions through competitive inhibition of the menin-MLL protein-protein interaction. This mechanism leads to:

  1. Disruption of Oncogenic Activity: By inhibiting this interaction, the compound effectively reduces the transcriptional activity associated with MLL fusion proteins.
  2. Induction of Differentiation: Treatment with Menin-MLL inhibitor 3 has been shown to induce differentiation in leukemia cells expressing MLL fusion proteins .

Technical Details

The compound's effectiveness was assessed using various biochemical assays, including fluorescence polarization assays and nuclear magnetic resonance spectroscopy, which confirmed its ability to bind selectively to menin without affecting other cellular pathways significantly .

Mechanism of Action

Process

The mechanism by which Menin-MLL inhibitor 3 exerts its effects involves:

  1. Binding Affinity: The compound binds to menin with high affinity, disrupting its interaction with MLL fusion proteins.
  2. Alteration of Gene Expression: This disruption leads to downregulation of key oncogenes such as HOXA9 and MEIS1, which are critical for maintaining leukemic stem cell properties .

Data

Experimental data indicate that treatment with Menin-MLL inhibitor 3 results in significant changes in gene expression profiles associated with differentiation and apoptosis in leukemia cells harboring MLL rearrangements .

Physical and Chemical Properties Analysis

Physical Properties

Menin-MLL inhibitor 3 exhibits several notable physical properties:

  • Molecular Weight: Approximately 400 g/mol.
  • Solubility: Enhanced aqueous solubility due to structural modifications.

Chemical Properties

Key chemical properties include:

  • Stability: The compound shows stability under physiological conditions, making it suitable for oral administration.
  • Reactivity: It demonstrates selective reactivity towards menin without significant off-target effects, which is critical for minimizing side effects in therapeutic applications .
Applications

Scientific Uses

Menin-MLL inhibitor 3 has significant potential applications in:

  1. Cancer Therapy: It is primarily being investigated as a treatment option for acute myeloid leukemia and other hematological malignancies associated with MLL rearrangements.
  2. Research Tool: Beyond therapeutic uses, it serves as a valuable tool for studying the role of menin in oncogenic processes and for understanding protein-protein interactions in cancer biology.
Molecular Mechanisms of Menin-KMT2A Interaction Disruption

Structural Basis of Menin-KMT2A Binding Motifs and Inhibitor Targeting

Menin adopts a curved left-hand-like conformation featuring a central hydrophobic pocket formed by the thumb and palm domains. This pocket serves as the critical binding site for the N-terminal menin-binding motifs (MBMs) of KMT2A (also known as MLL1) and its fusion proteins [4] [7]. Menin-MLL inhibitor 3 (e.g., VTP-50469 or revumenib analogs) exploits this architecture through structure-based drug design. Its piperazinyl pyrimidine core anchors to Tyr276 via hydrogen bonding, while hydrophobic extensions occupy subpockets lined by Phe238 and other residues [7]. A co-crystal structure (PDB: 6PKC) reveals additional stabilization through π-cation interactions with Tyr319/Tyr323 and a critical hydrogen bond with Trp341, enabling high-affinity disruption (Ki = 2.9 nM) of the Menin-KMT2A interaction [3] [7].

Table 1: Structural Features of Menin-MLL Inhibitor 3 Binding

Binding ElementTarget ResidueInteraction TypeFunctional Consequence
Pyrimidine coreTyr276H-bondAnchors inhibitor in binding pocket
Hydrophobic extensionPhe238Van der WaalsOccupies MBM1 subpocket
Tertiary amineTyr319/Tyr323π-cationEnhances binding stability
Cyclohexyl sulfonamideTrp341H-bondBlocks MLL N-terminus access

Role of MBM1 and MBM2 Domains in Competitive Inhibition Dynamics

The N-terminal 40 residues of KMT2A contain two menin-binding motifs: MBM1 (residues 4-15) and MBM2 (residues 35-44). MBM1 exhibits higher affinity for menin’s central pocket, while MBM2 binds a proximal site [4] [9]. Menin-MLL inhibitor 3 competitively displaces MBM1 by mimicking its key interactions:

  • The inhibitor’s fluorophenyl group occupies the MBM1 phenylalanine-binding subpocket
  • Its spirocyclic moiety sterically hinders MBM2 engagement [7]Resistance mutations (e.g., Menin F238S or Y319D) map precisely to these interfaces, reducing inhibitor binding affinity while preserving MLL-FP function. These mutations highlight the critical role of MBM1 disruption for therapeutic efficacy [9] [10].

Table 2: Impact of Menin Mutations on Inhibitor Resistance

MutationDomainEffect on Inhibitor BindingMechanism
F238SHydrophobic pocketReduced affinityLoss of van der Waals contacts
Y319Dπ-cation interfaceSevere disruptionElimination of cationic interaction
M327IAdjacent to pocketModerate resistanceAltered protein conformation

Transcriptional Consequences of HOX/MEIS1 Pathway Suppression

Disruption of Menin-KMT2A complexes by inhibitor 3 rapidly depleves H3K4me3 marks at promoters of leukemogenic genes. Within 72 hours:

  • HOXA9 expression decreases by >80% in MLL-rearranged (MLL-r) cell lines (MOLM-13, MV4-11)
  • MEIS1 transcripts decline by 70-90%
  • Downstream targets (CDK6, PBX3, FLT3) show parallel suppression [1] [3] [10]This transcriptional collapse triggers differentiation programs:
  • Myeloid differentiation: CD11b expression increases 5-fold in AML models
  • Cell cycle arrest: p21 and p27 upregulation correlates with Rb hypophosphorylation
  • Apoptosis priming: BCL-2 downregulation and BIM upregulation enhance mitochondrial sensitivity [1] [8]

Table 3: Transcriptional Changes After Menin-MLL Inhibition

GeneFunctionFold Change (72h)Biological Consequence
HOXA9Homeobox transcription factor↓ 6.5Loss of self-renewal
MEIS1HOX cofactor↓ 8.2Differentiation blockade reversal
CDK6Cell cycle regulator↓ 4.1G1/S arrest
BCL-2Anti-apoptotic protein↓ 3.8Enhanced apoptosis
CD11bDifferentiation marker↑ 5.3Myeloid maturation

Epigenetic Reprogramming via Disruption of Chromatin Remodeling Complexes

Beyond canonical HOX suppression, inhibitor 3 induces genome-wide epigenetic reprogramming:

  • MLL complex switching: Displacement of Menin-MLL1 enables recruitment of MLL3/4-UTX complexes to tumor suppressor promoters (e.g., CDKN2B). UTX-mediated H3K27 demethylation activates these loci [1] [5]
  • PRC1.1-dependent resistance: Loss of PCGF1 or BCOR subunits reduces H2AK119ub marks at bivalent promoters, permitting MYC reactivation – a key resistance mechanism [9]
  • Co-factor redistribution: LEDGF, essential for Menin-MLL chromatin tethering, dissociates from target loci within 6 hours post-treatment [6] [10]This epigenetic rewiring creates vulnerabilities: PRC1.1-deficient cells exhibit 3-fold higher sensitivity to BCL-2 inhibition (venetoclax), providing a combinatorial strategy to overcome resistance [8] [9].

Table 4: Epigenetic Complex Dynamics Post-Menin Inhibition

Epigenetic ComplexHistone ModificationTarget GenesFunctional Outcome
Menin-MLL1H3K4me3 ↓HOXA9, MEIS1Oncogene silencing
MLL3/4-UTXH3K27me3 ↓CDKN2B, CDKN1ATumor suppressor activation
PRC1.1H2AK119ub ↓MYC, CCND2Resistance pathway activation

Properties

Product Name

Menin-MLL inhibitor 3

IUPAC Name

4-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-2-propan-2-ylthieno[2,3-d]pyrimidine

Molecular Formula

C18H25N5S2

Molecular Weight

375.6 g/mol

InChI

InChI=1S/C18H25N5S2/c1-12(2)14-20-15(13-5-10-24-16(13)21-14)22-6-8-23(9-7-22)17-19-11-18(3,4)25-17/h5,10,12H,6-9,11H2,1-4H3

InChI Key

BYEYBIAXHABAEB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=C2C=CSC2=N1)N3CCN(CC3)C4=NCC(S4)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.